6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid is a synthetic organic compound belonging to the imidazopyridine class. Imidazopyridines are a diverse group of heterocyclic compounds that have shown promise in various research areas, including medicinal chemistry and materials science. 6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid has primarily been investigated for its potential anti-inflammatory activity. []
6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound with significant pharmacological interest. Its chemical structure comprises a fused imidazole and pyridine ring system, which contributes to its biological activity. The compound is recognized for its potential therapeutic applications, particularly in the fields of anti-inflammatory and analgesic treatments. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid, and it has the Chemical Abstracts Service (CAS) number 123533-42-6.
This compound falls under the category of imidazo[1,2-a]pyridines, which are known for their diverse biological activities. It has been synthesized and studied for its pharmacological properties, particularly its anti-inflammatory effects. The classification of 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid according to the European Regulation on Classification, Labelling and Packaging (CLP) includes specific target organ toxicity and skin irritation potential .
The synthesis of 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate phenyl and methyl derivatives followed by cyclization to form the imidazo[1,2-a]pyridine structure.
A notable synthetic route involves:
These methods are often optimized for yield and purity, employing techniques such as chromatography for purification.
The molecular formula of 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid is , with a molecular weight of approximately 252.27 g/mol. The structure features a methyl group at the 6-position of the imidazo ring and a phenyl group at the 2-position.
The compound's key structural attributes include:
Molecular Structure
6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid can undergo various chemical reactions typical of carboxylic acids and heterocycles:
These reactions are crucial for developing derivatives with improved efficacy or reduced toxicity.
The mechanism of action for 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid primarily involves its interaction with specific biological targets such as receptors or enzymes involved in inflammatory pathways. Studies have shown that this compound exhibits anti-inflammatory activity by inhibiting cyclooxygenase enzymes or modulating cytokine release .
Quantitative data from pharmacological tests suggest that it can significantly reduce inflammation markers in experimental models, indicating its potential as a therapeutic agent.
Relevant data indicates that while it possesses certain toxicological properties (e.g., skin irritation), it shows promise in controlled therapeutic applications .
The primary applications of 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid are found in medicinal chemistry:
The classical route involves sequential bromination-cyclocondensation, where 5-methyl-2-aminopyridine reacts with α-bromoacetophenone derivatives. This two-step methodology first generates the α-halo ketone intermediate under halogenating conditions (e.g., Br₂, NBS, or CuBr₂), followed by nucleophilic displacement and cyclization with the aminopyridine. The exocyclic amino group attacks the carbonyl carbon, forming an amide intermediate, while the endocyclic nitrogen displaces the halogen, establishing the imidazo[1,2-a]pyridine core [2] [8]. Though reliable, this approach faces limitations: α-haloketones exhibit lachrymatory properties and sensitivity to hydrolysis/polymerization, complicating handling. Commercially available α-halocarbonyl compounds show limited structural diversity, restricting substrate scope. Purification often requires column chromatography due to by-product formation, reducing atom economy. Yields typically range between 55-75% over two steps, with the bromination step constituting a significant bottleneck due to over-bromination risks and reagent toxicity [4] [9].
Alternative strategies construct the core first, followed by regioselective C-3 carboxylation. Initial cyclocondensation of 5-methyl-2-aminopyridine with phenacyl bromides affords 2-phenyl-6-methylimidazo[1,2-a]pyridine. Subsequent C-H functionalization at the electron-rich C3 position proves challenging. Directed ortho-metalation (DoM) using strong bases (e.g., LDA) at cryogenic temperatures (-78°C) followed by quenching with CO₂ introduces the carboxylic acid functionality. This demands strict anhydrous conditions and careful temperature control due to the base sensitivity of the fused heterocycle. Alternatively, transition-metal-catalyzed carbonylation using Pd(OAc)₂/CO in methanol can generate the methyl ester, necessitating hydrolysis to the acid. Both functionalization routes rarely exceed 60% yield for the carboxylation step, with by-products arising from ring-opening or over-oxidation [9].
Recent advances leverage photoredox catalysis for direct C-H carboxylation. Using fac-Ir(ppy)₃ as a photocatalyst under blue LED irradiation (456 nm), the 2-phenyl-6-methylimidazo[1,2-a]pyridine substrate undergoes single-electron oxidation, generating a radical cation at C3. This electrophilic carbon readily couples with carboxyl radicals generated in situ from in situ-generated carboxylic acids (e.g., from oxalates or N-hydroxyphthalimide esters). A notable variation employs methyl carbazate as a CO surrogate under oxidative conditions, producing the methyl ester directly. Subsequent mild alkaline hydrolysis (e.g., KOH/MeOH/H₂O) cleanly affords the carboxylic acid. This method operates at ambient temperature, exhibits excellent functional group tolerance (halogens, nitriles, ethers), and achieves yields of 70-85% for the esterification step, with hydrolysis proceeding quantitatively (>95%). Crucially, it bypasses pre-functionalized substrates and harsh carboxylation conditions, significantly improving step economy [7].
A highly efficient one-pot protocol utilizes 1-butyl-3-methylimidazolium tribromide ([Bmim]Br₃) as a dual-function reagent (bromine source and reaction medium). The methodology proceeds via:
This approach is exceptionally efficient for synthesizing 6-methyl-2-(substituted-phenyl) variants. Electron-withdrawing groups (e.g., p-F, p-Cl) enhance electrophilicity of the bromoketone intermediate, boosting yields to 86-89%, while electron-donating groups (p-Me, p-OMe) yield 75-77% [4]. The solvent-free nature and ambient temperature operation enhance green metrics, while the ionic liquid can potentially be recovered and reused.
Table 1: One-Pot Synthesis Using [Bmim]Br₃/Na₂CO₃ Under Solvent-Free Conditions [4]
Entry | R (on Phenyl) | R' (on Pyridine) | Reaction Time (min) | Yield (%) |
---|---|---|---|---|
1 | H | H | 40 | 82 |
2 | p-Me | H | 40 | 77 |
3 | p-OMe | H | 40 | 75 |
4 | p-F | H | 40 | 89 |
5 | p-Cl | H | 40 | 86 |
6 | H | Cl (5-position) | 40 | 81 |
7 | H | Me (5-position) | 40 | 76 |
Solvent-free conditions, particularly in the [Bmim]Br₃/Na₂CO₃ system, demonstrate significant yield advantages over traditional solvent-mediated reactions. Classical cyclocondensation in volatile organic solvents (VOCs) like ethanol or dichloromethane typically requires heating (reflux, 70-80°C) and extended reaction times (5-10 hours), achieving moderate yields (55-75%). Solvent-free methods eliminate mass transfer limitations associated with dilute solutions and enhance effective molar concentrations. The absence of solvent also simplifies workup (often requiring only extraction with ether) and purification. Crucially, VOC-based methods face challenges in removing trace solvent from polar products, complicating isolation. The ionic liquid-mediated solvent-free approach achieves yields consistently exceeding 80% within 40 minutes at ambient temperature, representing a 15-30% yield enhancement over solvent-based routes [4] [7].
The choice and quantity of base critically influence cyclocondensation kinetics and yield. Na₂CO₃ (1.1 mmol per 2 mmol substrate) proves optimal in the [Bmim]Br₃ system, outperforming stronger bases (e.g., NaOH, KOH) or organic bases (e.g., Et₃N). Its moderate basicity (pKa ~10.3) effectively deprotonates the α-bromoketone intermediate, facilitating nucleophilic attack by the aminopyridine without promoting hydrolysis of the ionic liquid or the sensitive α-halo carbonyl. Insufficient base (<0.5 equiv) slows cyclization dramatically, leading to unreacted starting material. Excess base (>1.5 equiv) accelerates competing side reactions, particularly hydrolysis of the phenacyl bromide to the corresponding aldehyde or acid, reducing yields by 15-25%. Alternative bases like K₂CO₃ show comparable yields but slightly slower kinetics. Bases like triethylamine, while effective in VOC systems, are incompatible with the solvent-free ionic liquid approach due to phase separation issues [4].
Table 2: Impact of Base Catalyst on One-Pot Synthesis Efficiency [4]
Base (1.1 mmol) | Relative Cyclization Rate | Isolated Yield (%) | Major Side Products |
---|---|---|---|
None | Very Slow | <20 | Unreacted SM |
Na₂CO₃ | Optimal | 82-89 | Minimal (<5%) |
K₂CO₃ | Slightly Slower | 78-85 | Minimal (<7%) |
NaOH | Fast | 60-68 | Hydrolysis products (25%) |
Et₃N | Moderate (inhomogeneous) | 45-55 | Aldehyde (30%) |
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8